4-Fluoro-3-hydroxybenzaldehyde

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

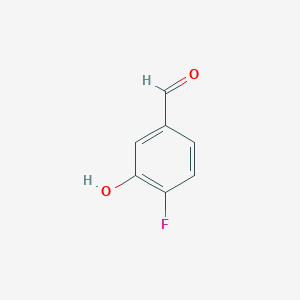

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-fluoro-3-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-6-2-1-5(4-9)3-7(6)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOULGHINSFURSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343156 | |

| Record name | 4-Fluoro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103438-85-3 | |

| Record name | 4-Fluoro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Fluorinated Aromatic Aldehydes in Contemporary Chemical Synthesis and Medicinal Chemistry

The strategic introduction of fluorine into organic molecules, a practice known as fluorination, is a cornerstone of modern chemical and pharmaceutical research. Fluorinated aromatic aldehydes, as a class, are particularly significant intermediates. google.com The presence of a fluorine atom can profoundly alter a molecule's physical, chemical, and biological properties. researchgate.net

In medicinal chemistry, incorporating fluorine can enhance a drug's metabolic stability, binding affinity to target proteins, and membrane permeability. researchgate.net This often leads to improved efficacy and a better pharmacokinetic profile. Fluorinated aromatic aldehydes are crucial starting materials for a wide array of physiologically active compounds, including novel medicines and pesticides. google.com For instance, they are used in the synthesis of complex heterocyclic structures like fluorinated 2-arylchroman-4-ones, which are of interest for their potential pharmacological properties. researchgate.netnsu.ru

Beyond pharmaceuticals, these compounds are valuable precursors in the broader chemical industry. google.com They serve as foundational components for creating dyestuffs, flavorings, and fragrances. google.com The unique reactivity imparted by the fluorine atom and the aldehyde group makes them versatile reagents in organic synthesis, enabling the construction of diverse and complex molecular architectures. lookchem.comgoogle.com

Overview of Current Research Trajectories for 4 Fluoro 3 Hydroxybenzaldehyde

Established Synthetic Pathways

Traditional synthesis of this compound often relies on multi-step sequences that build the molecule from simpler, commercially available precursors.

Conventional Multistep Syntheses

A primary challenge in synthesizing this compound is achieving the correct isomer. A common strategy involves the selective fluorination of a suitably substituted benzaldehyde (B42025) precursor. One documented pathway begins with 3-hydroxybenzaldehyde (B18108). This multi-step process is outlined as follows:

Selective Fluorination : The synthesis can start with the selective fluorination of 3-hydroxybenzaldehyde. This step is critical for introducing the fluorine atom at the C-4 position, adjacent to the hydroxyl group.

Formylation : If starting from a precursor like 2-fluorophenol, a formylation reaction, such as the Reimer-Tiemann reaction, can be employed. This reaction introduces the aldehyde group onto the ring. For instance, reacting o-fluorophenol with sodium hydroxide (B78521) and chloroform (B151607) at elevated temperatures yields the corresponding hydroxybenzaldehyde. prepchem.com While this example produces the 3-fluoro-4-hydroxy isomer, similar principles apply to accessing different substitution patterns, which are then carried through subsequent steps.

Intermediate Modification : Other multi-step routes may involve the transformation of a related benzoic acid. For example, 4-fluoro-3-hydroxybenzoic acid can be esterified, and the resulting ester can undergo further reactions before the final conversion to the aldehyde. drugfuture.com

Acid-Catalyzed Hydrolysis of Acetal (B89532) Derivatives

A representative sequence using this approach is:

Acetal Formation : A precursor aldehyde, such as 4-fluorobenzaldehyde, is reacted with an alcohol like ethylene (B1197577) glycol in the presence of an acid catalyst to form a cyclic acetal.

Functional Group Introduction : With the aldehyde group protected, other necessary functional groups can be introduced. For example, a phenoxy group can be added via a copper-catalyzed coupling reaction.

Deprotection (Hydrolysis) : The final step is the hydrolysis of the acetal to regenerate the aldehyde. This is typically achieved by treating the acetal derivative with an acid, such as hydrochloric acid (HCl), in a solvent mixture like ethanol (B145695) and water. This deprotection is often efficient, with yields reported as high as 91% for related compounds.

The table below summarizes typical conditions for the acid-catalyzed hydrolysis step.

| Parameter | Conditions | Impact on Reaction |

| Catalyst | HCl, H₂SO₄, p-toluenesulfonic acid | Facilitates the cleavage of the acetal C-O bonds. |

| Solvent | Ethanol/water mixtures, Toluene | Solubilizes the acetal and provides the water for hydrolysis. |

| Temperature | Room Temperature to 102°C | Affects the rate of hydrolysis; higher temperatures can speed up the reaction. |

Advanced Synthetic Strategies and Innovations

Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods for producing fine chemicals like this compound.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. In the context of synthesizing substituted benzaldehydes and their derivatives, several green techniques have been explored.

Microwave-Assisted Synthesis : This method uses microwave irradiation to rapidly heat the reaction mixture, often leading to significantly shorter reaction times and improved yields. It has been successfully used in the condensation reactions of hydroxybenzaldehydes to form Schiff bases. researchgate.net

Mechanochemical Ball Milling : This solvent-free or low-solvent technique involves the use of mechanical force to induce chemical reactions. It has been applied to the three-component synthesis of various chromene derivatives from aryl aldehydes, malononitrile, and phenolic compounds, offering an environmentally benign alternative to traditional solvent-based methods. rsc.org

Eco-friendly Oxybromination : For related syntheses, mild and eco-friendly oxybromination of precursors like 4-hydroxybenzaldehyde (B117250) has been developed using hydrogen peroxide and bromine in a biphasic system, avoiding harsher reagents. rsc.org

These approaches represent a shift towards more sustainable manufacturing processes in the chemical industry.

Application of Continuous Flow Reactors in Synthesis

Continuous flow chemistry, where reactants are pumped through a network of tubes and reactors, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved reproducibility. acs.org This technology is well-suited for reactions that are hazardous or difficult to control on a large scale.

While specific literature on the continuous flow synthesis of this compound is emerging, the technology has been successfully applied to analogous processes:

Nitration : The nitration of 2-isopropoxybenzaldehyde (B1295665) has been performed in a flow-through microreactor with a productivity of 13 g/h, demonstrating the potential for safe and efficient production of substituted benzaldehydes. acs.org

Multi-step Synthesis : Complex molecules like fluoropyrazoles and dibenzodiazepines have been synthesized in continuous flow systems, sometimes telescoping multiple reaction steps into a single, uninterrupted process. tib.euresearchgate.net This avoids the isolation of potentially unstable intermediates. researchgate.net

The industrial production of this compound and its derivatives could be significantly optimized by adopting continuous flow reactors, leading to higher efficiency and purity.

Optimization of Reaction Conditions and Yields

Maximizing the yield and purity of this compound is crucial for its industrial application. This is achieved through the systematic optimization of various reaction parameters. Key factors that are often fine-tuned include the choice of catalyst, solvent, base, reaction temperature, and time. researchgate.net

For example, in the cobalt-catalyzed oxidation of a related phenol (B47542) to produce 3-bromo-5-fluoro-4-hydroxybenzaldehyde (B169379), a systematic study revealed the optimal conditions for achieving an 88% yield. The findings from this study are summarized in the table below and provide a model for how such optimizations are conducted.

| Parameter | Optimal Value | Impact on Yield and Purity |

| Catalyst Loading | 5 mol% | Maximizes the catalyst turnover number without unnecessary cost. |

| Base Equivalents | 2.5 equiv. (Sodium Hydroxide) | Effectively neutralizes acidic byproducts, driving the reaction to completion. |

| Oxygen Pressure | 1 atm | Ensures a sufficient supply of the oxidant for the reaction. |

| Solvent | Ethylene Glycol | Enhances the solubility of the reactants and catalyst. |

| Temperature | 80°C | Provides the necessary activation energy without promoting decomposition or side reactions. |

| Reaction Time | 8 hours | Allows the reaction to proceed to completion for maximum conversion. |

Catalytic Systems in this compound Synthesis

Catalysis is fundamental in the synthesis of aromatic aldehydes, often employed to enhance reaction rates, improve selectivity, and enable reactions under milder conditions. While specific catalytic systems for the direct synthesis of this compound are not widely reported, the synthesis of analogous compounds, such as other halogenated hydroxybenzaldehydes, provides insight into viable catalytic strategies.

One of the most robust methods for synthesizing substituted hydroxybenzaldehydes is the oxidation of the corresponding methyl-substituted phenols. For instance, the synthesis of 3-bromo-5-fluoro-4-hydroxybenzaldehyde is achieved through the oxidation of 2-bromo-6-fluoro-4-methylphenol. This reaction effectively utilizes a cobalt(II) diacetate tetrahydrate catalyst in an oxygen atmosphere. The mechanism is believed to proceed via a radical-mediated pathway where the Co(II) catalyst is activated by oxygen to form Co(III)-peroxo intermediates, which then facilitate the oxidation of the methyl group to the aldehyde. This type of transition metal catalysis is a common and effective strategy for such transformations.

Another relevant example is the preparation of 4-difluoromethoxy-3-hydroxybenzaldehyde, which employs n-butylammonium bromide as a phase-transfer catalyst. finetechnology-ind.com In this nucleophilic substitution reaction, the catalyst facilitates the interaction between the reactants in a multiphase system. finetechnology-ind.com

The table below summarizes catalytic systems used in the synthesis of analogous substituted benzaldehydes, which could be applicable for the synthesis of this compound.

| Catalyst | Target Compound | Starting Material | Reaction Type | Reference |

| Cobalt(II) diacetate tetrahydrate | 3-Bromo-5-fluoro-4-hydroxybenzaldehyde | 2-Bromo-6-fluoro-4-methylphenol | Oxidation | |

| n-Butylammonium bromide | 4-Difluoromethoxy-3-hydroxybenzaldehyde | 3,4-dihydroxybenzaldehyde (B13553) and chlorodifluoromethane | Nucleophilic Substitution | finetechnology-ind.com |

| Sulfuric Acid | 3-Fluoro-4-hydroxybenzaldehyde (B106929) | o-Fluorophenol and Chloroform | Reimer-Tiemann Reaction | rsc.org |

Solvent Effects on Reaction Efficacy

The choice of solvent is critical in chemical synthesis as it can significantly influence reaction rates, yields, and selectivity by affecting reactant solubility, transition state stabilization, and catalyst activity. In the synthesis of fluorinated and hydroxylated benzaldehydes, a variety of solvents are employed depending on the specific reaction pathway.

In the cobalt-catalyzed oxidation route to produce 3-bromo-5-fluoro-4-hydroxybenzaldehyde, ethylene glycol is used as the solvent. Its high boiling point is suitable for reactions requiring elevated temperatures, and its polar nature helps to dissolve the phenolic substrate and the base required for the reaction. For the synthesis of 3-fluoro-4-hydroxybenzaldehyde via the Reimer-Tiemann reaction, a two-phase system involving water and chloroform is used, with the reaction occurring at the interface. rsc.org Following the reaction, a mixed solvent system of water-methanol is often used for recrystallization and purification. rsc.org

In a different approach, the synthesis of 3-fluoro-4-(2-hydroxyethoxy)benzaldehyde (B3197353) from 3-fluoro-4-hydroxybenzaldehyde utilizes polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution, often in the presence of a base like potassium carbonate.

The selection of an appropriate solvent system is thus a key parameter that must be optimized for any specific synthetic route to this compound.

| Solvent(s) | Role | Example Synthesis | Reference |

| Ethylene Glycol | High-boiling polar solvent for solubility and high-temperature reactions. | Synthesis of 3-bromo-5-fluoro-4-hydroxybenzaldehyde | |

| Water / Chloroform | Two-phase system for the Reimer-Tiemann reaction. | Synthesis of 3-fluoro-4-hydroxybenzaldehyde | rsc.org |

| Dichloromethane (CH2Cl2) | Organic solvent for extraction and as a reaction medium. | Demethylation to form 3-fluoro-4-hydroxybenzaldehyde | chemicalbook.com |

| Dimethylformamide (DMF) | Polar aprotic solvent for nucleophilic substitution reactions. | Synthesis of 3-fluoro-4-(2-hydroxyethoxy)benzaldehyde | |

| Isopropanol, DMF, 1,4-Dioxane | Organic solvents for nucleophilic substitution. | Synthesis of 4-difluoromethoxy-3-hydroxybenzaldehyde | finetechnology-ind.com |

Temperature and Pressure Influence on Synthetic Efficiency

Temperature and pressure are critical physical parameters that directly impact the kinetic and thermodynamic profiles of a chemical reaction, thereby affecting synthetic efficiency, reaction time, and product distribution.

For the synthesis of substituted benzaldehydes, temperature control is crucial. In the cobalt-catalyzed oxidation of 2-bromo-6-fluoro-4-methylphenol, the reaction is conducted at 80°C. This elevated temperature is necessary to achieve a reasonable reaction rate. Similarly, the demethylation of 3-fluoro-4-methoxybenzaldehyde (B1294953) to yield 3-fluoro-4-hydroxybenzaldehyde requires a high temperature of 140°C. chemicalbook.com In contrast, some reactions, such as the bromination of 4-hydroxybenzaldehyde derivatives, may require low temperatures (e.g., 0–25°C) to control selectivity and prevent side reactions.

Pressure is a significant factor primarily in reactions involving gaseous reagents, such as carbonylation or oxidation with gaseous oxygen. In the cobalt-catalyzed oxidation mentioned, the reaction is maintained under a pressure of 1 atm of O2 to ensure a sufficient supply of the oxidant. In industrial processes like the carbonylation of fluorobenzene (B45895) to produce 4-fluorobenzaldehyde, reactions are performed at high pressures (e.g., up to 380 psig) to increase the concentration of carbon monoxide in the liquid phase, which drives the reaction forward. google.com While this example is for a related but different compound, it highlights the importance of pressure in relevant industrial syntheses.

The table below outlines the temperature and pressure conditions reported for the synthesis of analogous compounds.

| Temperature | Pressure | Reaction Type | Example Synthesis | Reference |

| 80°C | 1 atm O₂ | Catalytic Oxidation | Synthesis of 3-bromo-5-fluoro-4-hydroxybenzaldehyde | |

| 140°C | Inert atmosphere (Argon) | Demethylation / Ether Cleavage | Synthesis of 3-fluoro-4-hydroxybenzaldehyde | chemicalbook.com |

| 60-120°C | Not specified | Nucleophilic Substitution | Synthesis of 4-difluoromethoxy-3-hydroxybenzaldehyde | finetechnology-ind.com |

| ~60°C | Atmospheric | Reimer-Tiemann Reaction | Synthesis of 3-fluoro-4-hydroxybenzaldehyde | rsc.org |

| 45-100°C | ~150-380 psig | Carbonylation | Synthesis of 4-fluorobenzaldehyde | google.com |

Applications As a Key Synthetic Intermediate in Specialized Fields

Precursor in Advanced Pharmaceutical Development

The unique arrangement of the fluorine atom, hydroxyl group, and aldehyde group on the benzaldehyde (B42025) core makes 4-Fluoro-3-hydroxybenzaldehyde a significant intermediate in medicinal chemistry and drug discovery. ossila.com The fluorine substitution, in particular, is known to enhance the biological activity of molecules.

This compound serves as a foundational molecule for creating a variety of novel compounds with potential therapeutic applications. Researchers utilize it in the synthesis of diverse chemical structures, including curcuminoid analogues, hydrazone derivatives, and caffeic acid phenylethyl amide derivatives. ossila.com

Curcuminoid Analogues: Through an aldol (B89426) condensation reaction with ketones, this compound is used to synthesize analogues of curcuminoids. ossila.com

Hydrazone Derivatives: It can be reacted with phenylhydrazine (B124118) derivatives via an aldehyde-amine condensation to yield hydrazone derivatives. ossila.com

Caffeic Acid Phenylethyl Amide (CAPA) Derivatives: The Wittig reaction is employed to synthesize CAPA derivatives from this compound, which have been studied for their cytoprotective activities. ossila.com

The compound is an important intermediate in the synthesis of potential anti-inflammatory and analgesic drugs. chemimpex.com Hydrazone derivatives synthesized from 3-fluoro-4-hydroxybenzaldehyde (B106929) have demonstrated potent inhibitory effects on macrophage migration, a key process in inflammation. ossila.com This highlights its utility in developing new agents to manage inflammatory conditions.

Research has demonstrated the utility of this compound in the synthesis of compounds with anticancer properties. Curcuminoid derivatives synthesized using this aldehyde have shown significant inhibitory effects against human ovarian cancer cell lines. ossila.com Specifically, these derivatives exhibited a half-maximal inhibitory concentration (IC50) of 0.75 μM against the A2780 human ovarian cancer cell line. ossila.com Furthermore, studies have indicated that 3-Fluoro-4-hydroxybenzaldehyde can induce apoptosis (cell death) in various cancer cell lines, including ht-29 cells, by inhibiting the mitochondrial membrane potential. biosynth.com

| Derivative Synthesized From this compound | Cancer Cell Line | Observed Effect | Citation |

|---|---|---|---|

| Curcuminoid Analogue | A2780 (Human Ovarian Cancer) | IC50 of 0.75 μM | ossila.com |

| 3-Fluoro-4-hydroxybenzaldehyde | ht-29 and other cancer cell lines | Induces apoptosis | biosynth.com |

Building Block in Agrochemical Research

The structural motifs present in this compound and its isomers are valuable in the field of agricultural chemistry. chemimpex.com These compounds serve as building blocks for developing new crop protection agents.

Isomeric and related structures, such as 3-Fluoro-4-hydroxybenzaldehyde, are being explored for their potential use in creating agrochemicals. chemimpex.com They serve as key intermediates for developing herbicides and pesticides that can target specific biological processes in weeds and pests. chemimpex.com For instance, the related compound 4-Fluoro-3-phenoxybenzaldehyde is an essential intermediate in the production of pyrethroid insecticides, which are valued for their high efficacy and low toxicity to mammals. nbinno.com

Role in Material Science Applications

Development of Polymers and Coatings

Contribution to Enhanced Thermal Stability and Chemical Resistance of Materials

As no polymers or coatings derived from this compound have been documented in the searched scientific literature, there is no available data to report on its contribution to the thermal stability and chemical resistance of materials. While it is generally hypothesized that the presence of a fluorine atom can enhance these properties in a polymer matrix, empirical data for materials specifically derived from this compound is not available.

Derivatization Strategies and Structure Activity Relationship Studies

Formation of Schiff Base Derivatives

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a prominent class of compounds synthesized from 4-Fluoro-3-hydroxybenzaldehyde. These derivatives are explored for a wide range of pharmacological applications, including anti-inflammatory and antimicrobial activities.

The synthesis of Schiff bases from this compound is primarily achieved through a condensation reaction with a primary amine. nih.gov This reaction involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic imine bond. mediresonline.org The reaction is often catalyzed by acid or base and can be performed under various conditions, including reflux in a suitable solvent like ethanol (B145695). researchgate.netchemrxiv.org

A notable application of this reaction is the synthesis of hydrazone derivatives, a specific type of Schiff base, by reacting this compound with various phenylhydrazine (B124118) derivatives. biomedpharmajournal.org This versatility allows for the creation of a diverse library of compounds where the properties can be modulated by the choice of the amine component. The general stability of Schiff bases derived from aromatic aldehydes ensures their suitability for further study and biological screening. ijpbs.com

The successful formation of Schiff bases is rigorously confirmed using a suite of spectroscopic techniques. These methods provide definitive evidence of the structural transformation from the aldehyde and amine starting materials.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A key indicator of Schiff base formation is the disappearance of the C=O stretching vibration from the aldehyde and the N-H stretching from the primary amine. Concurrently, a new, characteristic absorption band appears in the range of 1610-1625 cm⁻¹, which is attributed to the stretching vibration of the newly formed C=N (azomethine) bond. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR: The spectrum of the product shows a distinctive singlet signal for the azomethine proton (-CH=N-). This signal typically appears in the downfield region, often between δ 8.0 and 9.0 ppm. The disappearance of the aldehyde proton signal (around δ 9-10 ppm) further confirms the reaction's completion. arabjchem.org

¹³C-NMR: The carbon spectrum provides evidence of the imine carbon, which resonates in a characteristic range, confirming the C=N bond formation. nih.gov

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized compound, with the molecular ion peak corresponding to the expected mass of the Schiff base product. nih.gov

In some cases, single-crystal X-ray diffraction is employed to determine the precise three-dimensional molecular structure, providing unequivocal proof of the compound's identity and conformation. nih.gov

Schiff bases synthesized from fluorinated benzaldehydes are frequently screened for a variety of biological activities. The incorporation of a fluorine atom can enhance properties such as metabolic stability and lipophilicity, potentially improving the therapeutic profile of the molecule. Hydrazone derivatives obtained from this compound have demonstrated potent anti-inflammatory activity by inhibiting macrophage migration.

Studies on other closely related fluorinated Schiff bases have revealed a broad spectrum of bioactivity, including significant antimicrobial and urease inhibition capabilities. nih.gov The biological activity is often influenced by the specific amine used in the synthesis, establishing a clear structure-activity relationship.

Table 1: Biological Activities of Selected Fluorinated Schiff Base Derivatives

| Compound Class | Specific Derivative | Biological Activity | Target/Assay | Reference |

|---|---|---|---|---|

| Hydrazone | Derivative of this compound | Anti-inflammatory | Macrophage Migration Inhibitory Factor | |

| Hydrazone | N-[(5-fluoro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide | Antifungal | Candida albicans (MIC: 0.048 mM) | nih.gov |

| Hydrazone | N-[(5-fluoro-2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide | Antibacterial | E. coli (MIC: 1.55 mM) | nih.gov |

Synthesis of Chalcone (B49325) Analogues

Chalcones, or 1,3-diaryl-2-propen-1-ones, represent another critical class of derivatives synthesized from this compound. These compounds are recognized as precursors to flavonoids and possess a reactive α,β-unsaturated keto group that is largely responsible for their diverse biological activities, particularly in the realm of cancer therapy. arabjchem.orgresearchgate.net

The cornerstone of chalcone synthesis is the Claisen-Schmidt condensation, a specific type of base-catalyzed aldol (B89426) condensation. mdpi.com In this reaction, this compound is treated with an appropriate ketone, typically a substituted acetophenone, in the presence of a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an alcoholic solvent. tandfonline.comnih.gov

The reaction proceeds by the deprotonation of the α-carbon of the ketone by the base, forming a reactive enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol adduct readily undergoes dehydration (elimination of a water molecule) to yield the stable, conjugated chalcone structure. This method is highly efficient and provides a straightforward route to a wide array of chalcone derivatives, where structural diversity is introduced through the selection of the ketone reactant.

Fluorinated chalcones are subjects of intensive biological investigation due to their potential as therapeutic agents. The presence and position of the fluorine atom on the aromatic ring can significantly influence their anticancer and anti-inflammatory properties. researchgate.net

Derivatives synthesized from this compound have shown exceptional promise as anticancer agents. Specifically, curcuminoid analogues prepared via aldol condensation exhibit potent cytotoxicity against human ovarian cancer cell lines. Structure-activity relationship studies indicate that the α,β-unsaturated carbonyl system is crucial for activity, and modifications to the aromatic rings can modulate both potency and selectivity. mdpi.com For many chalcone derivatives, their cytotoxic effects are mediated through the induction of apoptosis. researchgate.net

Table 2: Biological Activities of Chalcones Derived from Fluorinated Benzaldehydes

| Compound Class | Specific Derivative/Starting Aldehyde | Biological Activity | Target/Assay | Key Finding | Reference |

|---|---|---|---|---|---|

| Curcuminoid Analogue | This compound | Anticancer | Human Ovarian Cancer Cells (A2780) | IC₅₀ = 0.75 µM | |

| Fluorinated Chalcone | Not Specified | Anticancer | Human Hepatocellular Carcinoma Cells | Concentration-dependent antiproliferative activity | researchgate.net |

| Fluorinated Chalcone | Not Specified | Antimicrobial | S. aureus, E. coli | Valuable antimicrobial activity |

Comprehensive Biological Profiling of Chalcones

Antimicrobial Activity (e.g., Antibacterial, Antifungal)

Derivatives of this compound have been investigated for their potential as antimicrobial agents. For instance, the synthesis of benzimidazole (B57391) derivatives using 3-fluoro-4-hydroxybenzaldehyde (B106929) as a starting material has yielded compounds with selective antibacterial activity. rsc.org Specifically, certain derivatives demonstrated significant efficacy against the Gram-positive bacterium Enterococcus faecalis. rsc.org

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Derivative Class | Target Organism | Activity Noted |

|---|---|---|

| Benzimidazoles | Enterococcus faecalis | Significant selective activity rsc.org |

| Thiosemicarbazones | Various pathogens | Activity influenced by halogen substitution tandfonline.com |

| Oxime Esters | Gram-positive bacteria | Moderate activity researchgate.net |

Antioxidant Properties

The antioxidant potential of derivatives synthesized from this compound has been a subject of scientific inquiry. Research into oxime ester derivatives of various substituted benzaldehydes revealed that the 4-fluoro derivative exhibited promising antioxidant activity across multiple assays, including DPPH radical scavenging, superoxide (B77818) free radical scavenging, and inhibition of lipid peroxidation. researchgate.net

While direct studies on a broad range of this compound derivatives are still emerging, related research on similar phenolic structures provides valuable insights. For example, chalcones synthesized from 4'-fluoro-2'-hydroxyacetophenone (B74785) have demonstrated significant antioxidant capabilities. researchgate.net Furthermore, the inherent antioxidant properties of hydroxybenzaldehydes themselves, which can increase intracellular antioxidant activity, suggest that derivatives of this compound are promising candidates for further antioxidant evaluation. nih.gov The synthesis of caffeic acid phenylethyl amide (CAPA) derivatives from 3-fluoro-4-hydroxybenzaldehyde has also been explored for cytoprotective activity against peroxides, hinting at their antioxidant potential. ossila.com

Anti-inflammatory Effects

A significant area of research for this compound derivatives lies in their anti-inflammatory properties. Hydrazone derivatives, in particular, have been identified as potent inhibitors of macrophage migration inhibitory factor (MIF), a key cytokine in the inflammatory response. ossila.com The synthesis of these derivatives via aldehyde-amine condensation with phenylhydrazine compounds yields molecules that can effectively target MIF's proinflammatory activity. ossila.com

The structure-activity relationship studies indicate that the presence of the 3-fluoro-4-hydroxyphenyl moiety is crucial for this inhibitory effect. The fluorine atom can alter the polarization of the adjacent hydroxyl group, potentially enhancing its hydrogen bonding capabilities within the active site of the MIF enzyme. ossila.com This targeted inhibition of a critical inflammatory mediator underscores the therapeutic potential of these derivatives in treating inflammatory conditions.

Antitumor Activity

The versatility of this compound as a building block extends to the development of compounds with antitumor properties. Analogues of curcuminoids synthesized through aldol condensation of 3-fluoro-4-hydroxybenzaldehyde with ketones have shown notable cytotoxic effects. ossila.com Specifically, these derivatives have demonstrated a half-maximal inhibitory concentration (IC50) of 0.75 μM against the A2780 human ovarian cancer cell line. ossila.com

Furthermore, benzimidazole derivatives synthesized from 3-fluoro-4-hydroxybenzaldehyde have exhibited pronounced antiproliferative activity. rsc.org One such derivative, which was disubstituted with fluorine at both the C-6 position of the benzimidazole ring and the meta-position of the 2-aryl ring, strongly inhibited the growth of acute lymphoblastic leukemia cells. rsc.org These findings highlight the potential of this scaffold in designing novel anticancer agents.

Table 2: Antitumor Activity of Selected this compound Derivatives

| Derivative Class | Cell Line | IC50 / Activity |

|---|---|---|

| Curcuminoid Analogues | A2780 (Human Ovarian Cancer) | 0.75 μM ossila.com |

| Benzimidazoles | DND-41 (Acute Lymphoblastic Leukemia) | Strong inhibition (IC50 = 4.2 μM) rsc.org |

| Benzimidazoles | K-562 (Chronic Myeloid Leukemia) | High activity (IC50 = 2.0 μM) for a related derivative rsc.org |

| Benzimidazoles | Z-138 (Non-Hodgkin's Lymphoma) | High activity (IC50 = 2.0 μM) for a related derivative rsc.org |

Preparation of Hydrazone Derivatives

Hydrazones are a significant class of compounds derived from this compound, primarily due to their biological activities, including the inhibition of macrophage migration.

Aldehyde-Amine Condensation Mechanisms

The synthesis of hydrazone derivatives from this compound is typically achieved through a condensation reaction with a suitable hydrazine (B178648) compound. This reaction is a classic example of nucleophilic addition to the carbonyl group of the aldehyde.

The general mechanism involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of the aldehyde. This is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The initial addition forms a tetrahedral intermediate. This intermediate then undergoes dehydration, involving the loss of a water molecule, to form the stable C=N double bond characteristic of a hydrazone. The reaction is reversible and is typically driven to completion by removing the water that is formed.

Evaluation of Macrophage Migration Inhibitory Activity

Hydrazone derivatives of this compound have been specifically synthesized and evaluated for their ability to inhibit the tautomerase activity of macrophage migration inhibitory factor (MIF). ossila.com MIF is a pleiotropic cytokine that plays a critical role in the innate immune response and is implicated in various inflammatory diseases.

In these evaluations, a series of phenolic hydrazones were created, and their inhibitory potency was quantified by determining their IC50 values. Structure-activity relationship studies revealed that mono-fluorination of the phenolic ring significantly improved the inhibition of MIF activity. For example, a 3-fluoro-4-hydroxyphenyl derivative of a p-methoxyphenyl hydrazone emerged as a highly potent inhibitor with an IC50 value in the nanomolar range. ossila.com The enhanced potency is attributed to the inductive effect of the fluorine atom, which may lead to changes in the polarization of the hydroxyl moiety, making it a stronger hydrogen bond donor or acceptor within the MIF active site. ossila.com

Table 3: Inhibition of MIF Tautomerase Activity by Halogenated Hydrazone Derivatives

| Compound | Halogen Substitution | IC50 (nM) |

|---|---|---|

| 7 | 3-fluoro | 130 |

| 8 | 3-chloro | 220 |

| 9 | 3-bromo | 330 |

Data derived from studies on halogenated 4-hydroxyphenyl derivatives of p-methoxyphenyl hydrazone. ossila.com

Synthesis of Caffeic Acid Phenylethyl Amide Derivativesossila.com

This compound serves as a key starting material in the creation of fluorinated analogues of Caffeic Acid Phenylethyl Amide (CAPA). ossila.comdtic.mil These synthetic strategies aim to explore how modifications to the core structure of CAPA influence its biological properties. The synthesis allows for the introduction of fluorine at specific positions on the catechol ring, which is instrumental for structure-activity relationship studies. dtic.mil

Application of Wittig Reactionsossila.com

An alternative and often more efficient method involves an "on-water" Wittig reaction. mdpi.com This technique uses water as the reaction medium, aligning with the principles of green chemistry by replacing potentially toxic organic solvents like DMF. nih.gov For instance, the reaction of a phosphonium (B103445) salt with 4-fluoro-3-methoxybenzaldehyde (B144112) (a derivative where the hydroxyl group is protected as a methyl ether) in water at elevated temperatures can produce the desired amide in reasonable yields. mdpi.com

Assessment of Cytoprotective Activity against Oxidative Stressossila.com

Derivatives of CAPA synthesized from this compound have been evaluated for their ability to protect cells from oxidative stress. ossila.comdtic.mil Oxidative stress, induced by agents like hydrogen peroxide (H₂O₂), is a key factor in cellular damage. dtic.milnih.gov Studies using human umbilical vein endothelial cells (HUVEC) have shown that certain fluorinated CAPA analogues exhibit significant cytoprotective effects when compared to controls. dtic.milresearchgate.net

Interestingly, research indicates that CAPA itself demonstrates cytoprotective activity against oxidative insults that is comparable to that of Caffeic Acid Phenethyl Ester (CAPE). mdpi.comresearchgate.net This suggests that the amide linkage in CAPA does not diminish this particular biological activity when compared to the ester linkage in CAPE. mdpi.com The evaluation of these derivatives helps in understanding how specific structural modifications, such as fluorine substitution, modulate the compound's ability to mitigate oxidative damage. dtic.mil

Exploration of Other Heterocyclic Compounds and Organic Molecules Derived from 4-Fluoro-3-hydroxybenzaldehydenih.gov

Beyond CAPA derivatives, this compound is a building block for other classes of organic molecules with potential therapeutic applications. ossila.com

Curcuminoid Analogues: Through aldol condensation reactions with ketones, this compound is used to synthesize fluorinated curcuminoid derivatives. These compounds have been investigated for their anticancer properties, with some showing potent activity against human ovarian cancer cell lines. ossila.com

Hydrazone Derivatives: Aldehyde-amine condensation between this compound and phenylhydrazine derivatives yields hydrazones. These phenolic hydrazones have been identified as potent inhibitors of macrophage migration inhibitory factor (MIF), indicating potential anti-inflammatory activity. ossila.com

Chalcones: This class of compounds, related to curcuminoids, can also be synthesized from this compound and have been studied for their cytotoxic effects against cancer cells. biosynth.com

Detailed Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR investigations focus on how the fluorine and hydroxyl groups influence the ultimate biological effects.

Influence of Fluorine Substitution on Reactivity and Biological Potencydtic.milmdpi.com

The introduction of a fluorine atom into a biologically active molecule can significantly alter its properties. researchgate.netresearchgate.net Fluorine is highly electronegative and has a small atomic size, which can modify a molecule's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets. researchgate.netnih.gov

In the context of this compound derivatives, the fluorine atom's electron-withdrawing nature can influence the reactivity of the adjacent hydroxyl and aldehyde groups. nih.gov This substitution can have a profound, though not always predictable, impact on biological potency. researchgate.net For example, in one study, a CAPA analogue with a 4-fluoro-3-methoxy substitution pattern displayed superior cytotoxicity against HeLa cells compared to its regioisomeric 3-fluoro-4-methoxy counterpart, which was inactive. mdpi.com This highlights the context-dependent and position-specific impact of fluorine substitution on bioactivity. mdpi.comresearchgate.net However, in other molecular frameworks, such as certain cannabinoid analogs, fluorine substitution has been shown to have a detrimental effect on receptor binding affinity. nih.gov

Mechanistic Insights into Chemical Reactions Involving 4 Fluoro 3 Hydroxybenzaldehyde

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, including 4-Fluoro-3-hydroxybenzaldehyde. The mechanism of these reactions typically proceeds via an addition-elimination pathway. chemistrysteps.com This process is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (in this case, the fluorine atom), leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com The aromaticity of the ring is temporarily disrupted in this intermediate. The presence of electron-withdrawing groups on the aromatic ring is crucial as they stabilize the negative charge of the Meisenheimer complex, thereby facilitating the reaction. youtube.com In the final step, the leaving group is eliminated, and the aromaticity of the ring is restored. chemistrysteps.com

The reactivity of the halogen in SNAr reactions follows the order F > Cl > Br > I, which is contrary to the trend observed in SN1 and SN2 reactions. masterorganicchemistry.com The high electronegativity of fluorine activates the aromatic ring towards nucleophilic attack by withdrawing electron density, which stabilizes the forming carbanion. chemistrysteps.commasterorganicchemistry.com This stabilization effect outweighs the high strength of the C-F bond, making the initial addition of the nucleophile the rate-determining step. masterorganicchemistry.com

In the context of hydroxybenzaldehydes, these compounds can also act as nucleophiles. For instance, the phenolate (B1203915) ion derived from a hydroxybenzaldehyde under basic conditions can participate in nucleophilic substitution reactions. Studies on the reaction of pentafluoropyridine (B1199360) with hydroxybenzaldehydes have demonstrated that the nucleophilicity of the derived potassium formylphenolates plays a decisive role in the selectivity of the reaction. googleapis.com

Condensation Reaction Pathways

This compound, possessing an aldehyde functional group, readily undergoes condensation reactions, which are fundamental carbon-carbon bond-forming processes in organic synthesis. Two prominent examples of such reactions are the Knoevenagel and aldol (B89426) condensations.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.orgsigmaaldrich.com The mechanism commences with the deprotonation of the active methylene compound by the base to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde (B42025). The resulting intermediate subsequently undergoes dehydration to yield a stable α,β-unsaturated product. sigmaaldrich.com A variation of this is the Doebner modification, which utilizes pyridine (B92270) as a solvent and is applicable when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org

The Aldol condensation is another significant reaction pathway, involving the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. sigmaaldrich.commagritek.com This is typically followed by dehydration to produce a conjugated enone. sigmaaldrich.com In the case of this compound, it would react with an enolizable ketone or aldehyde in the presence of a base. The base abstracts an α-proton from the other carbonyl compound to generate an enolate, which then nucleophilically attacks the aldehyde carbon of this compound. The resulting aldol addition product can then be dehydrated, often under the reaction conditions, to yield an α,β-unsaturated carbonyl compound. For example, 3-Fluoro-4-hydroxybenzaldehyde (B106929) is utilized in the synthesis of curcuminoid analogues through aldol condensation with ketones. ossila.com

A related reaction is the three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines, which proceeds through a Knoevenagel condensation followed by an aromatic nucleophilic substitution. mdpi.com

Enzymatic Biotransformation Studies

Enzymatic reactions offer a green and highly selective alternative to traditional chemical synthesis. In the context of this compound and related compounds, enzymatic biotransformations, particularly oxidations, have been a subject of study.

The Baeyer-Villiger oxidation is a reaction that converts a ketone to an ester or a cyclic ketone to a lactone using a peroxyacid or peroxide. nih.gov The biological equivalent of this reaction is catalyzed by a class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs). nih.govacs.org

One such enzyme, 4-hydroxyacetophenone monooxygenase (HAPMO) from Pseudomonas fluorescens ACB, has been shown to catalyze the Baeyer-Villiger oxidation of a range of fluorobenzaldehydes. wur.nlresearchgate.net This flavoprotein utilizes NADPH and molecular oxygen to insert an oxygen atom adjacent to the carbonyl group of the aldehyde, forming a formate (B1220265) ester. nih.govwur.nlresearchgate.net

Studies using ¹⁹F NMR analysis have revealed that 3-fluoro-4-hydroxybenzaldehyde is quantitatively converted by HAPMO to the corresponding fluorophenyl formate. wur.nlresearchgate.net This formate ester is unstable and spontaneously hydrolyzes to the corresponding fluorophenol. wur.nlresearchgate.net The enzymatic reaction exhibits a high preference for the migration of the phenyl ring, leading to the formation of phenols. wur.nlresearchgate.net This is in contrast to chemical Baeyer-Villiger oxidations of electron-poor benzaldehydes, which typically yield benzoic acids. wur.nlresearchgate.net This altered regioselectivity in the enzymatic reaction is attributed to the specific interactions between the substrate and the amino acid residues and/or the flavin cofactor within the enzyme's active site, which favor the migration of the phenyl group. wur.nlresearchgate.net

Table 1: Products of HAPMO-catalyzed Baeyer-Villiger oxidation of selected fluorobenzaldehydes wur.nlresearchgate.net

| Substrate | Major Product | Minor Product |

| 4-Fluoro-benzaldehyde | 4-Fluorophenol | Not specified |

| 2-Fluoro-4-hydroxy-benzaldehyde | 2-Fluoro-4-hydroxyphenol | Not specified |

| 3-Fluoro-4-hydroxy-benzaldehyde | 3-Fluoro-4-hydroxyphenol | Not specified |

| 2-Fluoro-benzaldehyde | 2-Fluorophenol | 2-Fluorobenzoic acid |

| 3-Fluoro-benzaldehyde | 3-Fluorophenol | 3-Fluorobenzoic acid |

Kinetic Studies Designed to Elucidate Reaction Mechanisms

Kinetic studies are instrumental in elucidating the detailed mechanisms of chemical reactions, including determining the rate-determining step and the order of the reaction with respect to each reactant. While specific kinetic studies on this compound are not widely reported, investigations into structurally similar compounds can provide valuable mechanistic insights.

For instance, the kinetics of the permanganate (B83412) oxidation of 4-hydroxybenzaldehyde (B117250) in an acidic medium have been studied. acs.org Under pseudo-first-order conditions with an excess of the benzaldehyde, the reaction was found to be first order with respect to the permanganate concentration and zero order with respect to the 4-hydroxybenzaldehyde concentration. acs.org The reaction rate showed a fractional order dependence on the concentration of the acid. acs.org These findings suggest a mechanism where the formation of an intermediate complex between the oxidant and the substrate is a key step, and the subsequent decomposition of this complex is likely the rate-determining step. acs.org It is important to note that the presence of the fluorine atom in this compound could influence the reaction kinetics due to its electronic effects, and therefore, these results should be considered as pertaining to an analogous system.

Role of this compound in the Generation of Pyrethroid Precursors

While a direct role for this compound in the synthesis of pyrethroid insecticides is not prominently documented, related fluorinated benzaldehydes are key intermediates in the production of pyrethroid precursors. Specifically, 4-fluoro-3-phenoxy-benzaldehyde is a known intermediate for pyrethroid-like insecticides. google.com

The synthesis of 4-fluoro-3-phenoxy-benzaldehyde can be achieved from 3-bromo-4-fluorobenzaldehyde (B1265969), which is itself prepared by the bromination of 4-fluorobenzaldehyde. googleapis.com The process involves the condensation of 3-bromo-4-fluorobenzaldehyde with potassium phenolate. googleapis.com This reaction is a nucleophilic aromatic substitution where the phenolate ion displaces the bromine atom. The resulting 4-fluoro-3-phenoxy-benzaldehyde can then be used in subsequent steps to construct the final pyrethroid molecule. This synthetic route highlights the importance of halogenated and fluorinated benzaldehydes as building blocks in the agrochemical industry.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Fluoro 3 Hydroxybenzaldehyde and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for providing detailed information about the molecular framework and electronic system of 4-Fluoro-3-hydroxybenzaldehyde.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups: the hydroxyl (-OH), aldehyde (-CHO), and fluoro (-F) groups, as well as the aromatic ring.

Theoretical calculations and spectral analysis of similar compounds, such as 3-Chloro-4-hydroxybenzaldehyde, provide a basis for assigning the observed vibrational frequencies. A key feature in the spectrum of this compound is a broad absorption band observed around 3130 cm⁻¹, which is characteristic of the O-H stretching vibration. The broad nature of this peak provides strong evidence for intermolecular hydrogen bonding, likely occurring between the hydroxyl group of one molecule and the carbonyl oxygen of another. The aldehydic C-H stretch is distinctly observed around 2750 cm⁻¹. The intense absorption corresponding to the C=O (carbonyl) stretch of the aldehyde group is expected in the region of 1670 cm⁻¹. researchgate.net

Table 1: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Hydroxyl (-OH) | ~3130 | Broad, Strong |

| C-H Stretch (aldehyde) | Aldehyde (-CHO) | ~2750 | Medium |

| C=O Stretch (carbonyl) | Aldehyde (-CHO) | ~1670 | Strong |

| C=C Stretch | Aromatic Ring | 1600-1450 | Medium to Strong |

Note: The exact positions of absorption bands can vary based on the sample preparation method (e.g., KBr pellet, Nujol mull) and the presence of intermolecular interactions.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons from a ground state to a higher energy excited state. The UV-Vis spectrum of this compound is characterized by absorption bands arising from π → π* and n → π* electronic transitions associated with its conjugated system.

The molecule contains two primary chromophores: the benzene (B151609) ring and the carbonyl group of the aldehyde. The presence of the hydroxyl (-OH) and fluoro (-F) groups as substituents on the ring acts to modify the electronic transitions. These auxochromes, particularly the electron-donating hydroxyl group, can cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzaldehyde (B42025).

The primary absorption bands are due to π → π* transitions within the aromatic ring and the C=O double bond. Based on data from structurally similar compounds like 4-hydroxybenzaldehyde (B117250) (λmax ≈ 285 nm) and 3,4-dihydroxybenzaldehyde (B13553) (λmax ≈ 280-310 nm), the main π → π* absorption for this compound is expected in the 280-320 nm range. nist.govnist.gov A much weaker absorption band corresponding to the n → π* transition of the carbonyl group's non-bonding electrons is also anticipated at a longer wavelength, typically above 300 nm, though it may be obscured by the more intense π → π* band.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected λmax Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π* | Aromatic Ring / Carbonyl | 280 - 320 | High (ε > 1,000) |

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for definitive structural elucidation in organic chemistry. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular structure, connectivity, and chemical environment of atoms. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the aldehydic proton, the phenolic proton, and the three aromatic protons. The aldehydic proton (CHO) typically appears as a singlet far downfield, around 9.8-10.0 ppm. The phenolic proton (OH) signal is a broad singlet whose chemical shift can vary depending on solvent and concentration. The three aromatic protons will appear in the aromatic region (approx. 7.0-7.8 ppm) and will exhibit splitting patterns (doublets or doublet of doublets) due to coupling with each other (³JHH) and with the fluorine atom (³JHF, ⁴JHF).

¹³C NMR: The carbon-13 NMR spectrum reveals the number and electronic environment of the carbon atoms. The spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde is the most deshielded, appearing around 190 ppm. The aromatic carbons will resonate in the 110-160 ppm range. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF), appearing as a doublet, which is a key diagnostic feature. Other carbons in the ring will also exhibit smaller C-F couplings.

¹⁹F NMR: As fluorine has a spin of ½ and 100% natural abundance, ¹⁹F NMR is a highly sensitive and valuable technique. The spectrum for this compound will show a single signal for the fluorine atom. The chemical shift for aryl fluorides typically falls in the range of -100 to -170 ppm (relative to CFCl₃). alfa-chemistry.comucsb.educolorado.eduorganicchemistrydata.org This signal will be split into a multiplet due to coupling with the ortho and meta protons on the aromatic ring.

Table 3: Predicted NMR Spectral Data for this compound

| Spectrum | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H NMR | -CHO | 9.8 - 10.0 | s | - |

| Ar-H | 7.0 - 7.8 | m (dd, d) | ³JHH, ³JHF, ⁴JHF | |

| -OH | Variable | br s | - | |

| ¹³C NMR | -CHO | ~190 | d | ³JCF |

| C-F | ~150-160 | d | ¹JCF ≈ 240-250 | |

| C-OH | ~145-155 | d | ²JCF | |

| Other Ar-C | 110 - 130 | m (s, d) | JCF | |

| ¹⁹F NMR | Ar-F | -100 to -170 | m | ³JHF, ⁴JHF |

s = singlet, d = doublet, dd = doublet of doublets, m = multiplet, br = broad

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. When coupled with ion mobility spectrometry, it can provide information about the three-dimensional shape of an ion, which is expressed as a Collision Cross Section (CCS) value. This additional dimension of separation is particularly valuable for distinguishing between isomeric compounds, which have the same mass but different atomic arrangements.

Predicted Collision Cross Section (CCS) Values for Isomer Differentiation

The differentiation of isomers is a significant challenge in chemical analysis. Ion mobility-mass spectrometry (IM-MS) has emerged as a key technology for this purpose, as it can separate ions based on their size and shape in the gas phase. The CCS is a physicochemical property that reflects the conformation of an ion and can be used as an additional identifier to supplement mass-to-charge ratio and retention time.

For novel or rare compounds like this compound, experimental CCS data may not be readily available. In such cases, computational methods are employed to predict CCS values. These predictions are based on the calculated three-dimensional structure of the molecule and can be used to create theoretical databases for isomer identification. Machine learning models, trained on large datasets of experimental CCS values, can also provide rapid and accurate predictions for new molecules. biorxiv.org

While specific predicted CCS values for this compound and its close isomers are not yet widely reported in public databases, the methodology for their determination is well-established. The process would involve:

Generating 3D conformers of this compound and its isomers (e.g., 2-Fluoro-3-hydroxybenzaldehyde, 2-Fluoro-5-hydroxybenzaldehyde, etc.).

Using computational chemistry software to calculate the theoretical CCS for different ion types (e.g., [M+H]⁺, [M-H]⁻).

Comparing these predicted values to experimental data from IM-MS analysis to aid in the confident identification of a specific isomer in a complex mixture.

The ability to predict CCS values is crucial for differentiating between positional isomers, protomers, and conformers, which can be indistinguishable by mass spectrometry alone. biorxiv.org

Table 1: Hypothetical Predicted CCS Values for Fluoro-hydroxybenzaldehyde Isomers

This table is for illustrative purposes to demonstrate how predicted CCS data would be presented. Actual values require specific computational studies.

| Compound Name | Isomer Position | Predicted CCS ([M+H]⁺) Ų | Predicted CCS ([M-H]⁻) Ų |

|---|---|---|---|

| This compound | 4-F, 3-OH | Value 1 | Value 2 |

| 3-Fluoro-4-hydroxybenzaldehyde (B106929) | 3-F, 4-OH | Value 3 | Value 4 |

| 2-Fluoro-5-hydroxybenzaldehyde | 2-F, 5-OH | Value 5 | Value 6 |

Spectroscopic Ellipsometry for Determination of Optical Properties

Spectroscopic ellipsometry is a non-destructive and highly sensitive optical technique used to determine the dielectric properties (such as refractive index and extinction coefficient) and thickness of thin films. wiley-vch.de It measures the change in polarization of light upon reflection from a sample surface over a range of wavelengths. wiley-vch.de This technique is particularly well-suited for characterizing organic semiconductor materials and other functional organic thin films.

The application of spectroscopic ellipsometry to this compound would involve depositing it as a thin film on a suitable substrate (e.g., silicon or glass). The analysis of the ellipsometric data (Ψ and Δ) would then allow for the determination of its optical constants. This information is critical for understanding the material's interaction with light and for its potential use in optoelectronic devices.

The data obtained from spectroscopic ellipsometry can be fitted to an optical model, such as the Cauchy or Tauc-Lorentz model, to extract the desired parameters. hw.ac.uk

Table 2: Hypothetical Optical Properties of a this compound Thin Film

This table is for illustrative purposes to demonstrate the type of data obtained from spectroscopic ellipsometry. Actual values would be determined experimentally.

| Wavelength (nm) | Refractive Index (n) | Extinction Coefficient (k) |

|---|---|---|

| 400 | Value A | Value X |

| 500 | Value B | Value Y |

| 600 | Value C | Value Z |

The determination of these optical properties is fundamental for the design and fabrication of organic electronic devices where this compound or its derivatives might be used as a component layer.

Computational Chemistry and Molecular Modeling Studies of 4 Fluoro 3 Hydroxybenzaldehyde

Quantum Mechanical Descriptors and Electronic Structure Analysis

Quantum mechanical calculations allow for the determination of various descriptors that illuminate the electronic nature of a molecule. These descriptors are fundamental to predicting chemical reactivity and kinetic stability.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller energy gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For the parent compound, 4-hydroxybenzaldehyde (B117250), DFT calculations at the B3LYP/6-31G(d,p) level have determined the HOMO-LUMO energy gap to be approximately 5.01 eV. mdpi.com A comparative DFT study on hydroxybenzaldehyde isomers revealed that the para-isomer ('p'-hydroxybenzaldehyde) has the largest frontier orbital gap (0.18304 a.u.), indicating greater stability compared to the ortho and meta isomers. isca.me For 4-Fluoro-3-hydroxybenzaldehyde, the presence of an electron-withdrawing fluorine atom and an electron-donating hydroxyl group on the benzene (B151609) ring is expected to influence the energies of the frontier orbitals and the magnitude of the energy gap.

Table 1: Frontier Molecular Orbital Energies and Energy Gap for Related Benzaldehydes

| Compound | HOMO (a.u.) | LUMO (a.u.) | Energy Gap (a.u.) |

| 'o'-hydroxybenzaldehyde | -0.23351 | -0.05628 | 0.17723 |

| 'm'-hydroxybenzaldehyde | -0.23594 | -0.06365 | 0.17229 |

| 'p'-hydroxybenzaldehyde | -0.23259 | -0.04955 | 0.18304 |

Source: Data from a comparative study on hydroxybenzaldehyde isomers. isca.me

The distribution of electron density in a molecule is key to understanding its reactive sites. Molecular Electrostatic Potential (MESP) maps are visual representations of the electrostatic potential on the electron density surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.comnih.gov

In substituted benzaldehydes, the oxygen atom of the carbonyl group typically represents the most electron-rich region (indicated by red or yellow on a MESP map), making it a prime site for electrophilic attack. mdpi.comnih.gov Conversely, the hydrogen atoms, particularly the hydroxyl proton, are electron-poor (indicated by blue), marking them as sites for nucleophilic attack. mdpi.com For 4-hydroxybenzaldehyde, the MESP map shows electron-rich areas concentrated around the carbonyl oxygen and electron-poor zones around the hydroxyl hydrogen. mdpi.com The introduction of a fluorine atom in this compound would further polarize the molecule, affecting the charge distribution due to fluorine's high electronegativity. researchgate.net This intramolecular charge transfer is a key factor in determining the molecule's nonlinear optical (NLO) properties. mdpi.com

Global reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. The electrophilicity index (ω) is a significant descriptor that quantifies the energy stabilization of a system when it acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity of a molecule to act as an electrophile.

For 4-hydroxybenzaldehyde, the electrophilicity index has been calculated, providing a benchmark for its reactivity. Density Functional Theory (DFT) models of related compounds, such as 4-fluoro-3-phenoxybenzaldehyde, indicate that the electron-withdrawing effect of the fluorine atom increases the electrophilicity at the aldehyde group. This heightened electrophilicity is predicted to accelerate nucleophilic addition reactions.

Molecular Structure Optimization and Conformational Analysis

Determining the most stable three-dimensional structure of a molecule is a primary goal of computational chemistry, as the geometry is intrinsically linked to its properties and reactivity.

Density Functional Theory (DFT) is a widely used computational method for optimizing molecular geometries and calculating ground-state properties with a good balance of accuracy and computational cost. isca.me For the isomeric compound 3-Fluoro-4-hydroxybenzaldehyde (B106929), geometry optimization and frequency calculations have been performed using the B3LYP/6-31G* level of theory. researchgate.net

These calculations revealed the existence of four distinct conformers. researchgate.net A Potential Energy Surface (PES) scan identified the most stable conformer as the one where the carbonyl (C=O) of the aldehyde group is oriented in a cis position relative to the hydroxyl group and the fluorine atom. researchgate.net The fluorine substitution was found to significantly affect the local structure and charge distributions in its vicinity, as confirmed by Natural Bond Orbital (NBO) analysis and Mulliken charge distributions. researchgate.net Such calculations provide precise data on bond lengths, bond angles, and dihedral angles for the molecule in its lowest energy state.

Table 2: Calculated Energies for 3-Fluoro-4-Hydroxybenzaldehyde

| Method | Energy (Hartrees) |

| RHF/6-31G | -517.1388109 |

| B3LYP/6-31G | -520.0240034 |

Source: Data from a computational study on 3-Fluoro-4-Hydroxybenzaldehyde. researchgate.net

Prediction of Electronic and Optical Properties

Computational methods are also employed to predict the electronic and optical properties of molecules, which is essential for applications in materials science and optoelectronics. Time-Dependent Density Functional Theory (TD-DFT) is a common approach for simulating electronic absorption spectra (UV-Vis). mdpi.com

For 4-hydroxybenzaldehyde, TD-DFT calculations using the B3LYP/6-31G(d,p) basis set predicted three absorption bands at 316.45 nm, 261.52 nm, and 256.48 nm. mdpi.com These theoretical spectra can be correlated with experimental measurements to assign electronic transitions. Furthermore, calculations of properties like polarizability (α) and the first-order hyperpolarizability (β) are used to evaluate a molecule's potential for nonlinear optical (NLO) applications. A high hyperpolarizability value, often linked to significant intramolecular charge transfer, suggests that a compound may be a good candidate for NLO materials. mdpi.com For 4-hydroxybenzaldehyde, a notable first hyperpolarizability value has been calculated, indicating NLO potential. mdpi.com The electronic and optical properties of this compound would be similarly influenced by the interplay between the electron-donating hydroxyl group and the electron-withdrawing fluorine and aldehyde groups.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational methods used to predict the binding mode and stability of a ligand within the active site of a target protein. These techniques are crucial for understanding the structural basis of molecular recognition and for designing novel inhibitors.

Molecular docking simulations would be the initial step to predict the preferred binding orientation of this compound within the active site of KasA. This enzyme is a critical component of the fatty acid synthase II (FAS-II) system in Mycobacterium tuberculosis, responsible for the elongation of fatty acid chains that are precursors to mycolic acids, essential components of the mycobacterial cell wall. nih.govnih.gov Inhibition of KasA can disrupt cell wall synthesis, making it an attractive target for anti-tubercular drugs. nih.gov

A typical docking study would involve preparing the three-dimensional structures of both the ligand (this compound) and the target protein (KasA). The simulation would then explore various possible conformations of the ligand within the enzyme's binding pocket, scoring them based on factors like intermolecular forces. The results would highlight the most probable binding mode and identify key interactions.

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. nih.gov An MD simulation would track the movements of atoms in the complex, providing insights into the flexibility of the ligand and protein and the persistence of key interactions.

Table 1: Illustrative Ligand-Target Interactions for this compound with KasA

| Interaction Type | Interacting Residue in KasA | Atom(s) in this compound | Distance (Å) |

| Hydrogen Bond | HIS158 | Oxygen of Hydroxyl Group | 2.8 |

| Hydrogen Bond | GLY219 | Oxygen of Aldehyde Group | 3.1 |

| Pi-Pi Stacking | PHE220 | Benzene Ring | 4.5 |

| Halogen Bond | SER100 | Fluorine Atom | 3.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the types of interactions that would be analyzed in a molecular docking study.

Computational studies are instrumental in elucidating the mechanisms by which a compound might inhibit an enzyme. researchgate.net For this compound, its fluorine substituent could play a significant role in its inhibitory activity. Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially enhancing its binding affinity or leading to the formation of stable covalent adducts with the enzyme. researchgate.net

By analyzing the docked pose and the results of MD simulations, researchers can hypothesize how the compound interferes with the enzyme's catalytic function. For instance, this compound might act as a competitive inhibitor by occupying the substrate-binding site of KasA, preventing the natural substrate from binding. The simulations could reveal if the ligand forms crucial hydrogen bonds with catalytic residues or induces a conformational change in the enzyme that renders it inactive.

A critical aspect of computational drug design is the accurate prediction of binding affinity, which correlates with the potency of a potential drug. Various computational methods, ranging from empirical scoring functions to more rigorous free energy calculations, are used to estimate the binding free energy (ΔG) of a ligand-protein complex.

Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to calculate binding free energies from MD simulation trajectories. These methods provide a more accurate estimation of binding affinity compared to the scoring functions used in initial docking screens.

Molecular recognition is the specific binding of a ligand to its target protein. nih.gov Computational analysis helps to understand the features of both the ligand and the protein that govern this specificity. For this compound, this would involve analyzing how its specific chemical features—the hydroxyl group, the aldehyde group, and the fluorine atom—contribute to its interaction with the unique chemical environment of the KasA active site.

Table 2: Example of Predicted Binding Affinities for this compound

| Computational Method | Predicted Binding Energy (kcal/mol) |

| Docking Score | -7.5 |

| MM/GBSA | -45.2 |

| MM/PBSA | -38.9 |

Note: The values presented in this table are hypothetical examples to illustrate the output of binding affinity prediction studies.

Exploration of Synergistic Effects in Computational Predictions

Modern therapeutic strategies often involve combination therapies to enhance efficacy and overcome drug resistance. Computational methods are being developed to predict synergistic effects between different compounds. nih.govmdpi.comdoaj.org These approaches can analyze how two drugs might interact with the same or different targets to produce a combined effect greater than the sum of their individual effects.

For this compound, computational models could be used to explore its potential synergistic interactions with existing anti-tubercular drugs. nih.govmdpi.com By simulating the binding of both compounds to their respective targets, or to a common target, researchers can identify potential mechanisms of synergy. For example, the binding of one drug might induce a conformational change in a target protein that enhances the binding of the second drug. Network-based approaches can also be used to analyze the impact of multiple drugs on biological pathways, identifying combinations that are likely to be synergistic.

Comprehensive Biological Activities and Pharmacological Potential of 4 Fluoro 3 Hydroxybenzaldehyde Derivatives

Antimicrobial Activity

Derivatives of fluorinated and hydroxylated benzaldehydes have demonstrated a range of antimicrobial activities. The introduction of fluorine atoms into a molecule can significantly enhance its pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeability.

Antibacterial Efficacy Against Gram-positive and Gram-negative Bacterial Strains

Research into the antibacterial properties of fluorobenzoylthiosemicarbazides, which are derivatives of fluorinated benzoic acids, has shown activity against Gram-positive bacteria. While not direct derivatives of 4-Fluoro-3-hydroxybenzaldehyde, these studies highlight the potential of fluorinated aromatic compounds in antibacterial drug discovery. For instance, certain trifluoromethyl derivatives of fluorobenzoylthiosemicarbazides have been found to be active against both reference strains and pathogenic clinical isolates of methicillin-sensitive and methicillin-resistant Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. nih.gov

Studies on dihydropyrimidines synthesized from 2-hydroxybenzaldehyde derivatives have also been investigated for their antimicrobial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli, A. baumannii, P. aeruginosa, and K. pneumonia) bacterial strains. chemicalbook.com Some of these compounds exhibited inhibitory effects, with MIC values varying based on the specific derivative and bacterial strain. For example, certain compounds showed the highest inhibitory effect against A. baumannii and S. aureus with a MIC value of 62.5 μg ml−1. chemicalbook.com

| Compound Class | Bacterial Strain | Activity (MIC) |

|---|---|---|